molecular formula C11H17N B126901 4-Butyl-2-methylaniline CAS No. 72072-16-3

4-Butyl-2-methylaniline

Cat. No. B126901
CAS RN: 72072-16-3
M. Wt: 163.26 g/mol
InChI Key: JTXOXRXZCAMPHL-UHFFFAOYSA-N
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Description

4-Butyl-2-methylaniline, also known as 4-Butylaniline, is a chemical compound with the molecular formula C10H15N. It is a colorless, volatile liquid with a pungent odor. 4-Butyl-2-methylaniline is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a solvent for organic reactions and as a reagent for the synthesis of other organic compounds.

Scientific Research Applications

Dielectric Properties

The study by Syrbu et al. (2021) investigated the dielectric properties of a system containing N-(4-n-butyloxybenzylidene)-4’-methylaniline. They found that the dielectric anisotropy changes sign at the transition temperature of different nematic subphases and that the electrical conductivity anisotropy values are higher at certain concentrations of the system. This research highlights the potential of 4-Butyl-2-methylaniline derivatives in materials science, particularly in dielectric applications (Syrbu et al., 2021).

Chiral Ligands in Catalysis

Mino et al. (2015) explored the use of N-(tert-butyl)-N-methylanilines, a category related to 4-Butyl-2-methylaniline, in palladium-catalyzed asymmetric allylic alkylation. They found that these compounds can be effective ligands, achieving up to 95% enantiomeric excess in certain reactions. This demonstrates the relevance of 4-Butyl-2-methylaniline derivatives in synthetic organic chemistry and catalysis (Mino et al., 2015).

Vibrational Spectroscopy and Molecular Structure

Arjunan & Mohan (2008) conducted a study on 4-chloro-2-methylaniline, a compound structurally similar to 4-Butyl-2-methylaniline. They used FTIR and FT-Raman spectroscopy combined with ab initio calculations to analyze the vibrational modes and molecular structure. This research is significant for understanding the physical and chemical properties of methylaniline derivatives (Arjunan & Mohan, 2008).

Safety And Hazards

Safety information can be found in the Safety Data Sheet (SDS) for 4-Butyl-2-methylaniline .

properties

IUPAC Name

4-butyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXOXRXZCAMPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342013
Record name 4-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-2-methylaniline

CAS RN

72072-16-3
Record name 4-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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